2,4,6-Trifluorobenzyl alcohol

Description

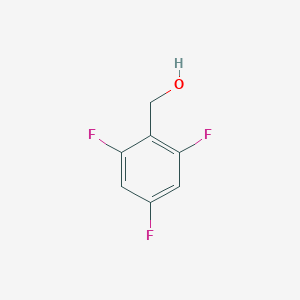

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trifluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQDVBPZXNALEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380342 | |

| Record name | 2,4,6-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118289-07-9 | |

| Record name | 2,4,6-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118289-07-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2,4,6-Trifluorobenzyl Alcohol

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development and materials science. It delves into the core characteristics, synthesis, and application of this compound (CAS No: 118289-07-9), a pivotal fluorinated building block in modern organic synthesis.

Introduction: The Strategic Importance of Fluorination

In the landscape of synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating physicochemical and biological properties. The trifluorinated phenyl motif, in particular, offers a unique combination of electronic and steric effects. This compound emerges as a valuable synthon, providing a reactive hydroxyl handle attached to a sterically hindered and electron-deficient aromatic ring. This substitution pattern significantly influences the reactivity of the alcohol and imparts specific properties, such as enhanced metabolic stability and altered binding affinities, to derivative compounds. Its application spans the synthesis of agrochemicals, pharmaceuticals, and advanced materials, making a thorough understanding of its properties and handling essential.[1][2]

Core Chemical and Physical Properties

The identity and physical characteristics of this compound are foundational to its application. The CAS Number for this compound is 118289-07-9 .[3][4] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 118289-07-9 | [3][4][5] |

| Molecular Formula | C₇H₅F₃O | [3][4][5] |

| Molecular Weight | 162.11 g/mol | [3][4] |

| IUPAC Name | (2,4,6-trifluorophenyl)methanol | [4] |

| Boiling Point | 179.5 °C at 760 mmHg | [5] |

| Density | 1.398 g/cm³ | [5] |

| Flash Point | 77.5 °C | [5] |

| Refractive Index | 1.476 | [5] |

| Storage Temperature | 2-8°C | [5] |

Synthesis and Characterization

Synthetic Approach

While several synthetic routes may exist, a common and reliable method for preparing benzyl alcohols is the reduction of the corresponding benzaldehyde. This approach offers high yields and operational simplicity. This compound can be efficiently synthesized from 1,3,5-trifluorobenzene in a two-step process.[1] A more detailed, generalized workflow involves the reduction of 2,4,6-trifluorobenzaldehyde using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

The causality for choosing NaBH₄ lies in its chemoselectivity; it readily reduces aldehydes while being less reactive towards other functional groups, minimizing side reactions. The alcoholic solvent (e.g., methanol or ethanol) serves not only to dissolve the reactants but also as a proton source for the workup.

Sources

An In-depth Technical Guide to 2,4,6-Trifluorobenzyl Alcohol for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Trifluorobenzyl alcohol, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. This document collates its physicochemical properties, outlines a detailed synthesis protocol, and discusses its potential applications, particularly within the realm of drug discovery and development.

Core Physicochemical Properties

This compound is a substituted aromatic alcohol. The strategic placement of three fluorine atoms on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel molecules.[1][]

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Weight | 162.11 g/mol [1][3] |

| Molecular Formula | C₇H₅F₃O[3] |

| CAS Number | 118289-07-9[3] |

| Density | 1.398 g/cm³ |

| Boiling Point | 179.5 °C at 760 mmHg |

| Flash Point | 77.5 °C |

| Refractive Index | 1.476 |

| pKa (Predicted) | 13.34 ± 0.10 |

| LogP | 1.59620 |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding aldehyde, 2,4,6-Trifluorobenzaldehyde. This method is reliable and provides a high yield of the desired product. Below is a detailed experimental protocol for this conversion.

Protocol: Reduction of 2,4,6-Trifluorobenzaldehyde

Objective: To synthesize this compound via the reduction of 2,4,6-Trifluorobenzaldehyde using sodium borohydride.

Materials:

-

2,4,6-Trifluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,4,6-Trifluorobenzaldehyde in 100 mL of anhydrous methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add 2.4 g of sodium borohydride to the stirred solution in small portions over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the dropwise addition of 50 mL of 1 M HCl. This should be done slowly as hydrogen gas evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[] As a fluorinated building block, this compound serves as a valuable precursor for the synthesis of more complex and potentially bioactive molecules.

While specific biological activities for this compound are not extensively documented in public literature, its structural analogues have shown potential in various therapeutic areas. For instance, other fluorinated benzyl alcohol derivatives have been investigated for their antimicrobial and anticancer properties.[4] The trifluorinated phenyl ring can be a key component in the design of enzyme inhibitors or receptor ligands where specific electronic interactions are desired.

Below is a logical workflow illustrating the role of a building block like this compound in a typical drug discovery pipeline.

Caption: Drug Discovery Workflow.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific studies in the public domain that delineate the precise biological targets or signaling pathways modulated by this compound. However, based on the known interactions of similar fluorinated compounds, it can be hypothesized that its derivatives may act as inhibitors of enzymes such as kinases or proteases, or as modulators of nuclear receptors. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the benzylic proton and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.[4]

The following diagram illustrates a generalized signaling pathway that could potentially be modulated by a derivative of this compound, acting as an enzyme inhibitor.

References

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzyl alcohol is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. The strategic placement of fluorine atoms on the benzyl ring imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its application in synthetic chemistry and drug design. The data presented below has been compiled from various chemical data sources.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃O | [1][2] |

| Molecular Weight | 162.11 g/mol | [1][2][3] |

| CAS Number | 118289-07-9 | [1][2] |

| Appearance | Crystals | [4] |

| Boiling Point | 179.5 °C at 760 mmHg | [1][4] |

| Density | 1.398 g/cm³ | [1][4] |

| Refractive Index | 1.476 | [1] |

| Flash Point | 77.5 °C | [1][4] |

| pKa | 13.34 ± 0.10 (Predicted) | [1][4] |

Safety and Handling

This compound is classified with the following GHS hazard statements[3]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

This compound can be synthesized from 1,3,5-trifluorobenzene in a two-step process. The logical workflow for this synthesis is depicted in the diagram below.

Caption: A logical workflow for the two-step synthesis of this compound.

Determination of Physical Properties

Standard laboratory methods are employed to determine the physical properties of organic compounds.

1. Melting Point Determination (Thiele Tube Method):

-

A small, finely powdered sample of the crystalline this compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, and the temperature is monitored.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted. A narrow melting range is indicative of high purity.

2. Boiling Point Determination (Micro boiling-point method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube.

-

Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

3. Density Determination:

-

The mass of a clean, dry pycnometer (or a graduated cylinder) is accurately measured.

-

The container is filled with a known volume of this compound.

-

The total mass of the container and the liquid is measured.

-

The density is calculated by dividing the mass of the liquid by its volume.

4. Refractive Index Measurement:

-

An Abbe refractometer is calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Applications in Research and Drug Development

Fluorinated compounds like this compound are crucial intermediates in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can enhance a compound's binding affinity to biological targets and improve its pharmacokinetic profile. This makes this compound a valuable precursor for creating diverse chemical libraries for screening in drug discovery programs. It is used in the preparation of pesticides and pharmaceutical intermediates.

References

Navigating the Solubility Landscape of 2,4,6-Trifluorobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trifluorobenzyl alcohol in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles governing its solubility, provides a detailed experimental protocol for its determination, and offers a qualitative assessment of its expected solubility in a range of common organic solvents. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

Physicochemical Properties of this compound

This compound is a fluorinated aromatic compound with the chemical formula C₇H₅F₃O.[1][2] Its structure, featuring a benzene ring substituted with three fluorine atoms and a hydroxymethyl group, imparts a unique combination of polarity and lipophilicity.

| Property | Value |

| Molecular Formula | C₇H₅F₃O[1][2] |

| Molecular Weight | 162.11 g/mol [1][2] |

| Boiling Point | 179.5 °C at 760 mmHg[3][4] |

| Density | 1.398 g/cm³[3][4] |

| Flash Point | 77.5 °C[3][4] |

| pKa | 13.34 ± 0.10 (Predicted)[3] |

The presence of the hydroxyl (-OH) group allows for hydrogen bonding, suggesting solubility in protic solvents. The electronegative fluorine atoms contribute to the molecule's overall polarity.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted. The polar nature of the molecule, arising from the hydroxyl group and fluorine atoms, suggests higher solubility in polar solvents.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the hydroxyl group. |

| Ethanol | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. | |

| Isopropanol | Medium to High | Steric hindrance may slightly reduce solubility compared to methanol and ethanol. | |

| Water | Low | While polar, the aromatic ring and fluorine atoms impart significant hydrophobic character. | |

| Polar Aprotic | Acetone | High | The carbonyl group can act as a hydrogen bond acceptor for the hydroxyl group. |

| Acetonitrile | Medium to High | A polar solvent that can engage in dipole-dipole interactions. | |

| Dimethylformamide (DMF) | High | A highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent that is an excellent solvent for many organic compounds. | |

| Nonpolar | Toluene | Low to Medium | Some solubility may be observed due to the aromatic nature of both solute and solvent. |

| Hexane | Low | The significant difference in polarity between the solute and solvent will limit solubility. | |

| Diethyl Ether | Medium | The ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups provide some nonpolar character. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general and reliable method for determining the solubility of this compound in an organic solvent.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the vials to pellet the excess solid.

-

Filtration: Use a syringe filter to separate the solid from the liquid. Ensure the filter is compatible with the solvent.

-

-

-

Quantification of Solute:

-

Accurately transfer a known volume of the clear supernatant to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Data Analysis:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the container from the final weight.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Logical Relationships in Solubility Determination

The process of determining and understanding solubility involves a series of logical steps and considerations, as depicted in the diagram below.

Caption: Logical flow for solubility assessment and application.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, a thorough understanding of its molecular structure and the principles of solubility allows for reliable qualitative predictions. For drug development and research applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust framework for their determination. The interplay of the polar hydroxyl group and the electronegative fluorine atoms makes this compound an interesting candidate for studies in solvents of varying polarities, and the methodologies outlined herein will aid in unlocking its full potential in various scientific endeavors.

References

An In-depth Technical Guide to the NMR Spectral Data of 2,4,6-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2,4,6-trifluorobenzyl alcohol. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, offering a valuable resource for the identification and characterization of this fluorinated benzyl alcohol derivative. The guide includes structured data tables, a comprehensive experimental protocol for acquiring such spectra, and a visualization of the molecular structure with key NMR-active nuclei.

Introduction

This compound is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and binding affinity to protein targets. Accurate spectral data is paramount for the unambiguous identification and characterization of such compounds during synthesis and analysis. This guide focuses on providing a detailed understanding of the expected ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons of the alcohol group. The fluorine atoms at positions 2, 4, and 6 will cause characteristic splitting patterns due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H (2H) | 6.8 - 7.2 | Triplet of triplets (tt) | 3JHF ≈ 8-10 Hz, 4JHH ≈ 2-3 Hz |

| -CH₂- | 4.6 - 4.8 | Singlet (or very fine triplet due to long-range coupling) | - |

| -OH | Variable (typically 1.5 - 3.0) | Singlet (broad) | - |

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the influence of the highly electronegative fluorine atoms on the carbon chemical shifts of the benzene ring and the benzylic carbon. The carbon atoms directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), and smaller multi-bond couplings will also be observed.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C -F (C2, C4, C6) | 160 - 165 | Doublet of triplets (dt) | ¹JCF ≈ 240-250 Hz, ³JCF ≈ 10-15 Hz |

| C -H (C3, C5) | 100 - 105 | Triplet (t) | ²JCF ≈ 25-30 Hz |

| C -CH₂OH (C1) | 110 - 115 | Triplet (t) | ²JCF ≈ 20-25 Hz |

| -C H₂OH | 55 - 60 | Singlet | - |

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar fluorinated organic compounds.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). Most high-quality deuterated solvents already contain TMS.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving complex coupling patterns arising from fluorine.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) to obtain singlets for all carbon signals.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR-Active Nuclei

The following diagram illustrates the chemical structure of this compound, highlighting the key atoms relevant to NMR spectroscopy.

Caption: Structure of this compound with key nuclei.

Conclusion

This technical guide provides essential predicted ¹H and ¹³C NMR spectral data for this compound, which is critical for its synthesis and characterization in research and development. The detailed experimental protocol offers a standardized approach for obtaining high-quality NMR spectra. The structural visualization further aids in the interpretation of the spectral data. This guide serves as a valuable resource for scientists and professionals working with fluorinated organic compounds.

2,4,6-Trifluorobenzyl alcohol FTIR analysis

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 2,4,6-Trifluorobenzyl Alcohol

Abstract

This technical guide provides a comprehensive analysis of this compound (TFBA) using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of FTIR analysis, presents detailed experimental protocols, and offers an expert interpretation of the resulting spectral data. By explaining the causality behind methodological choices and grounding all claims in authoritative sources, this guide serves as a practical and trustworthy resource for identifying, characterizing, and assessing the quality of this compound.

Introduction: The Significance of this compound

This compound is an important fluorinated building block in modern organic synthesis. The strategic placement of fluorine atoms on the benzene ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable precursor in the development of novel pharmaceuticals and agrochemicals, where such modifications can lead to enhanced biological activity and improved pharmacokinetic profiles.[1][2]

Given its role as a key intermediate, the unambiguous identification and quality assessment of this compound are paramount. FTIR spectroscopy emerges as a rapid, reliable, and non-destructive analytical technique perfectly suited for this purpose.[3] It provides a unique molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups, allowing for confident structural confirmation and the detection of potential impurities.[3]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 118289-07-9 | [PubChem[4]] |

| Molecular Formula | C₇H₅F₃O | [PubChem[4]] |

| Molecular Weight | 162.11 g/mol | [PubChem[4]] |

| IUPAC Name | (2,4,6-trifluorophenyl)methanol | [PubChem[4]] |

Molecular Structure

The structure of this compound features several key functional groups that give rise to characteristic absorptions in an IR spectrum: an alcohol (-OH), a methylene bridge (-CH₂-), a tri-substituted aromatic ring, and carbon-fluorine (C-F) bonds.

Caption: Structure of this compound.

Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within a molecule to vibrate. These vibrations occur at specific, quantized frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum.[3] The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

The key vibrational modes relevant to this compound include:

-

Stretching: A change in the distance between two bonded atoms. This can be symmetric or asymmetric.

-

Bending: A change in the angle between bonds. These include scissoring, rocking, wagging, and twisting.[5]

Each functional group (e.g., O-H, C-H, C=C, C-F, C-O) has characteristic vibrational frequencies, making the IR spectrum a powerful tool for structural elucidation.[6]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality FTIR spectrum is critically dependent on proper sample preparation and instrument operation. This section details two robust methods for analyzing liquid or low-melting solid samples like this compound.

Caption: General workflow for FTIR analysis.

Method A: Neat Liquid Film (Transmission)

This traditional method is excellent for pure liquid samples.

-

Rationale: By analyzing the sample directly between infrared-transparent salt plates, we obtain a transmission spectrum free of solvent interference. This provides a clear view of all fundamental vibrational modes.

-

Protocol:

-

Plate Preparation: Ensure two salt plates (Potassium Bromide, KBr, or Sodium Chloride, NaCl) are clean and dry. Handle them only by the edges to avoid moisture contamination.[7][8]

-

Sample Application: Place 1-2 drops of this compound onto the center of one plate.[7]

-

Film Formation: Place the second plate on top and gently rotate it a quarter turn to create a thin, uniform liquid film. The film should be free of air bubbles.[8]

-

Analysis: Place the assembled plates into the spectrometer's sample holder and proceed with data acquisition.

-

Method B: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique requiring minimal sample preparation.

-

Rationale: The IR beam undergoes total internal reflection within a high-refractive-index crystal (like diamond or zinc selenide). An evanescent wave penetrates a short distance into the sample placed on the crystal surface. This interaction provides a spectrum with an effective path length that is constant, leading to high reproducibility.[9]

-

Protocol:

-

Crystal Cleaning: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Scan: Acquire a background spectrum of the clean, empty crystal. This is a critical step to ensure atmospheric and crystal absorptions are removed.[10]

-

Sample Application: Place a single drop of this compound directly onto the center of the crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.[10]

-

Analysis: Acquire the sample spectrum.

-

Data Acquisition Parameters

-

Spectral Range: 4000–600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound can be divided into distinct regions corresponding to the vibrations of its specific functional groups. The predicted locations of key absorption bands are summarized below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Justification & Comments |

| 3500–3200 | O-H stretch (alcohol) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. This is a highly characteristic peak for an alcohol.[11][12] |

| 3100–3000 | Aromatic C-H stretch | Medium to Weak | Typical for C-H bonds on a benzene ring.[11][13] Multiple weak bands may appear. |

| 2965–2850 | Aliphatic C-H stretch (-CH₂-) | Medium | Asymmetric and symmetric stretches of the methylene group adjacent to the ring.[5] |

| 1620–1580 | Aromatic C=C ring stretch | Medium to Strong | The tri-substitution pattern on the aromatic ring influences the intensity and position of these bands.[13][14] |

| 1500–1400 | Aromatic C=C ring stretch | Medium to Strong | A second set of characteristic ring stretching vibrations.[13][14] |

| 1455 ± 55 | -CH₂- bend (scissoring) | Medium | Deformation vibration of the methylene group.[5] |

| 1350–1250 | C-O stretch (primary alcohol) | Strong | The strong C(sp³)-O single bond stretch is a key identifier for alcohols.[11] |

| 1250–1000 | C-F stretch | Very Strong | C-F bonds produce some of the most intense absorptions in an IR spectrum. The presence of multiple strong bands in this region is a definitive marker for fluorinated aromatics.[15] |

| 900-675 | Aromatic C-H out-of-plane bend | Strong | The specific pattern of substitution on the benzene ring determines the exact position of this strong band.[13] |

Applications in Quality Control and Drug Development

The FTIR analysis protocol and spectral interpretation guide presented here serve several critical functions in a scientific setting:

-

Identity Confirmation: By matching the acquired spectrum of a sample to a reference spectrum of this compound, its identity can be confirmed with high confidence. The fingerprint region (<1500 cm⁻¹) is particularly useful for this, as its complex pattern is unique to the molecule.

-

Purity Assessment: The presence of unexpected peaks can indicate impurities. For instance:

-

A sharp, strong peak around 1700 cm⁻¹ would suggest the presence of an aldehyde or ketone impurity (e.g., 2,4,6-Trifluorobenzaldehyde) due to oxidation.

-

A very broad absorption from 3300-2500 cm⁻¹ overlapping the C-H stretch region could indicate a carboxylic acid impurity (e.g., 2,4,6-Trifluorobenzoic acid).[11]

-

-

Reaction Monitoring: In syntheses where this compound is a reactant, FTIR can be used to monitor the reaction's progress by observing the disappearance of the characteristic alcohol O-H stretch or the appearance of new peaks corresponding to the product.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of this compound. Its ability to provide rapid, specific, and reliable structural information makes it ideal for identity verification, quality control, and synthetic monitoring in research and drug development. By following the robust experimental protocols and utilizing the detailed spectral interpretation guide provided, scientists can confidently characterize this key fluorinated intermediate, ensuring the integrity and success of their work.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved from [Link]

-

FTIR Spectroscopy - Liquid IR Spectroscopy. (2013, January 10). YouTube. Retrieved from [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

2,4,6-Trichlorobenzyl alcohol, trifluoroacetate - FTIR Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

2,3,5,6-Tetrafluorobenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

-

Safety Data Sheet - 2,3,6-Trifluorobenzyl alcohol. (2025, October 7). Thermo Fisher Scientific. Retrieved from [Link]

-

Material Safety Data Sheet - 2,3,5,6-Tetrafluorobenzyl alcohol. (n.d.). Krishna Solvechem Limited. Retrieved from [Link]

-

Safety Data Sheet - 2-(Trifluoromethyl)benzyl alcohol. (2025, September 7). Thermo Fisher Scientific. Retrieved from [Link]

-

Principles of FTIR Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). ICT Prague. Retrieved from [Link]

-

Bogdan, E., et al. (2018). Modeling the internal rotation tunnelling in benzyl alcohol by ring fluorination: The rotational spectrum of 3,5-difluorobenzyl. ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

2,4,5-Trifluorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Bogdan, E., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. Retrieved from [Link]

-

How an FTIR Spectrometer Operates. (2023, April 9). Chemistry LibreTexts. Retrieved from [Link]

-

2-Fluorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Abraham, M. M., et al. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. The Chemist. Retrieved from [Link]

-

IR spectra in the νOH stretching region of A) benzyl alcohols... (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. NSRDS-NBS 39. Retrieved from [Link]

-

Vibrational Modes in BF3. (n.d.). University of Liverpool. Retrieved from [Link]

-

2,3,5,6-Tetrafluorobenzyl alcohol - FTIR Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jascoinc.com [jascoinc.com]

- 4. This compound | C7H5F3O | CID 2777037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. youtube.com [youtube.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 2,4,6-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4,6-trifluorobenzyl alcohol. Due to the absence of a publicly available experimental mass spectrum for this specific isomer, this document leverages established principles of mass spectrometry, including the known fragmentation pathways of benzyl alcohol and the influence of fluorine substituents, to predict the major fragment ions and their relative abundances. This guide is intended to serve as a valuable resource for researchers in the identification and structural elucidation of fluorinated aromatic compounds. The document includes a detailed, representative experimental protocol for analysis by gas chromatography-mass spectrometry (GC-MS), predicted quantitative data, and visualizations of the proposed fragmentation pathways.

Introduction

This compound (C₇H₅F₃O, Molecular Weight: 162.11 g/mol ) is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science.[1][2] Mass spectrometry is a critical analytical technique for the structural characterization of such molecules. Understanding the fragmentation patterns of this compound is essential for its unambiguous identification in complex matrices and for the structural confirmation of its derivatives.

This guide outlines the predicted fragmentation behavior of this compound under electron ionization. The predictions are based on the well-documented fragmentation of benzyl alcohol and related aromatic compounds, taking into account the electronic effects of the fluorine substituents.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their estimated relative abundances.

| Predicted Fragment Ion | m/z | Proposed Formula | Predicted Relative Abundance (%) |

| [M]⁺ | 162 | [C₇H₅F₃O]⁺ | 40 |

| [M-H]⁺ | 161 | [C₇H₄F₃O]⁺ | 90 |

| [M-F]⁺ | 143 | [C₇H₅F₂O]⁺ | 15 |

| [M-H₂O]⁺ | 144 | [C₇H₃F₃]⁺ | 20 |

| [M-OH]⁺ | 145 | [C₇H₄F₃]⁺ | 100 (Base Peak) |

| [M-HF]⁺ | 142 | [C₇H₄F₂O]⁺ | 5 |

| [M-CH₂O]⁺ | 132 | [C₆H₃F₃]⁺ | 30 |

| [C₆H₂F₃]⁺ | 131 | [C₆H₂F₃]⁺ | 25 |

Note: The relative abundances are estimations based on the predicted stability of the fragment ions and are intended for illustrative purposes.

Proposed Fragmentation Pathways

The electron ionization of this compound is expected to induce several key fragmentation pathways, primarily driven by the stability of the resulting carbocations and the presence of the fluorine and hydroxyl functional groups.

A primary fragmentation event for benzyl alcohols is the loss of a hydrogen atom from the methylene group, leading to the formation of a stable, resonance-stabilized oxonium ion. For this compound, this would result in a prominent peak at m/z 161.

Another characteristic fragmentation of benzyl alcohols is the loss of the hydroxyl radical, which for this molecule would lead to the formation of the 2,4,6-trifluorotropylium ion at m/z 145.[3] This ion is expected to be highly stable due to its aromaticity and is predicted to be the base peak in the spectrum.

The presence of fluorine atoms introduces the possibility of losing a fluorine radical or a neutral hydrogen fluoride (HF) molecule.[4] Additionally, the loss of the entire hydroxymethyl group (-CH₂OH) or formaldehyde (CH₂O) can occur.

The proposed fragmentation pathways are visualized in the following diagram:

graph Fragmentation_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[C₇H₅F₃O]⁺•\nm/z = 162\n(Molecular Ion)"]; M_H [label="[C₇H₄F₃O]⁺\nm/z = 161"]; M_OH [label="[C₇H₄F₃]⁺\nm/z = 145\n(Base Peak)"]; M_CH2O [label="[C₆H₃F₃]⁺•\nm/z = 132"]; M_H2O [label="[C₇H₃F₃]⁺•\nm/z = 144"]; C6H2F3 [label="[C₆H₂F₃]⁺\nm/z = 131"];

M -> M_H [label="- •H"]; M -> M_OH [label="- •OH"]; M -> M_H2O [label="- H₂O"]; M_OH -> C6H2F3 [label="- CH₂"]; M -> M_CH2O [label="- CH₂O"]; }

Caption: Predicted major fragmentation pathways of this compound.Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using GC-MS.

4.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

-

Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (if applicable): For analysis from a matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction protocol may be necessary to isolate the analyte.

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

4.3. Data Analysis

The acquired data can be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of this compound, and the mass spectrum at that retention time can be extracted and compared with the predicted fragmentation pattern.

The following diagram illustrates a general workflow for the GC-MS analysis:

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a detailed prediction of the mass spectrometry fragmentation of this compound, along with a comprehensive experimental protocol for its analysis. The predicted fragmentation pathways and the corresponding mass spectral data offer a valuable reference for the identification and structural elucidation of this compound in various research and development settings. While based on established chemical principles, it is important to note that this information is predictive and awaits confirmation by experimental data. The provided GC-MS protocol offers a robust starting point for the empirical analysis of this compound and related fluorinated compounds.

References

Technical Guide: (2,4,6-trifluorophenyl)methanol

A Comprehensive Overview for Chemical Research and Development

Abstract

This document provides a detailed technical overview of (2,4,6-trifluorophenyl)methanol, a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. We present its definitive IUPAC name, physicochemical properties, standardized experimental protocols for its synthesis and characterization, and a discussion of its applications as a versatile building block in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking comprehensive data and methodologies related to this compound.

Chemical Identity and Nomenclature

The structure of the compound consists of a methanol core where one of the methyl hydrogens is substituted by a 2,4,6-trifluorophenyl group. According to IUPAC nomenclature guidelines, the principal functional group is the alcohol (-OH), and the parent hydride is methanol.[1][2] The substituted phenyl ring is treated as a substituent on the methanol parent chain.

Therefore, the systematic IUPAC name for this compound is (2,4,6-trifluorophenyl)methanol .[3]

This name is unambiguous and clearly defines the connectivity of the atoms. The compound is also commonly referred to by its semi-systematic name, 2,4,6-Trifluorobenzyl alcohol .[4] While "benzyl alcohol" is a retained common name, the IUPAC-preferred name is derived by treating the substituted phenyl group as a substituent of methanol.[1][5]

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | (2,4,6-trifluorophenyl)methanol[3] |

| Common Name | This compound[3][4] |

| CAS Number | 118289-07-9[4][6][7] |

| Molecular Formula | C₇H₅F₃O[3][4] |

| Molecular Weight | 162.11 g/mol [4] |

| InChI Key | YJQDVBPZXNALEE-UHFFFAOYSA-N[3][6] |

Physicochemical Properties

The introduction of three fluorine atoms onto the phenyl ring significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon.[8] The physical and chemical properties are summarized below.

Table 2: Physicochemical Data for (2,4,6-trifluorophenyl)methanol

| Property | Value |

| Appearance | Solid[6] |

| Purity | ≥98% (typical commercial grade)[6] |

| Boiling Point | 179.5 °C at 760 mmHg[4] |

| Flash Point | 77.5 °C[4] |

| Density | 1.398 g/cm³[4] |

| pKa | 13.34 ± 0.10 (Predicted)[4] |

| LogP | 1.596 (Predicted)[4] |

Experimental Protocols

Synthesis: Reduction of 2,4,6-Trifluorobenzoic Acid

A standard and reliable method for the preparation of (2,4,6-trifluorophenyl)methanol is the reduction of the corresponding carboxylic acid, 2,4,6-trifluorobenzoic acid.

Materials:

-

2,4,6-Trifluorobenzoic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride suspended in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice-water bath.

-

A solution of 2,4,6-trifluorobenzoic acid in anhydrous THF is added dropwise via the dropping funnel to the LiAlH₄ suspension under a nitrogen atmosphere. The rate of addition is controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.

-

The resulting granular precipitate is removed by vacuum filtration through a pad of celite, and the filter cake is washed with ethyl acetate.

-

The combined organic filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved via flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure (2,4,6-trifluorophenyl)methanol.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals include a triplet for the benzylic protons (-CH₂OH) due to coupling with the hydroxyl proton (unless exchanged with D₂O), a singlet for the hydroxyl proton (-OH), and multiplets for the aromatic protons.

-

¹⁹F NMR: Expected signals corresponding to the fluorine atoms on the aromatic ring.

-

¹³C NMR: Expected signals for the benzylic carbon, and distinct signals for the substituted and unsubstituted aromatic carbons, showing C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's mass should be observed.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol, and C-F stretching bands typically around 1100-1300 cm⁻¹.

Applications in Drug Development

Fluorinated organic compounds are integral to modern medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[8] (2,4,6-Trifluorophenyl)methanol serves as a key building block for introducing the 2,4,6-trifluorobenzyl moiety into larger, more complex molecules.

The primary alcohol functional group is highly versatile and can be readily converted into other functionalities such as aldehydes, halides, or ethers, providing numerous avenues for synthetic elaboration.[9][10]

Caption: Synthetic utility of (2,4,6-trifluorophenyl)methanol in API synthesis.

The diagram above illustrates the central role of (2,4,6-trifluorophenyl)methanol as a precursor to key synthetic intermediates. Through straightforward chemical transformations, it can be converted into aldehydes, halides, and ethers, which are subsequently used in more complex synthetic routes to produce active pharmaceutical ingredients (APIs). This versatility makes it a valuable component in the toolkit of medicinal chemists.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C7H5F3O | CID 2777037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. youtube.com [youtube.com]

- 6. (2,4,6-Trifluorophenyl)methanol | CymitQuimica [cymitquimica.com]

- 7. ivychem.com [ivychem.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. nbinno.com [nbinno.com]

- 10. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

An In-depth Technical Guide to the Safety and Handling of 2,4,6-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,4,6-Trifluorobenzyl alcohol (CAS No. 118289-07-9). The information is intended to support laboratory safety procedures and risk assessments in research and development settings. All data is aggregated from publicly available safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a fluorinated organic compound with the molecular formula C₇H₅F₃O.[1][2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 162.11 g/mol | [1][2][3] |

| Boiling Point | 179.5 °C at 760 mmHg | [1][4] |

| Flash Point | 77.5 °C | [1][4] |

| Density | 1.398 g/cm³ | [1][4] |

| Vapor Pressure | 0.613 mmHg at 25°C | [1] |

| Refractive Index | 1.476 | [1] |

| pKa | 13.34 ± 0.10 (Predicted) | [1][5] |

| LogP | 1.59620 | [1] |

| Appearance | Light beige/light brown crystals | [5] |

| Storage Temperature | 2-8°C | [1][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] The primary hazards are associated with its irritant properties.

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning[2]

Hazard Pictogram:

Toxicological Information

Experimental Protocols for Safe Handling

The following protocols are based on general best practices for handling chemical irritants and should be adapted to specific laboratory conditions and risk assessments.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[6][7] A certified chemical fume hood is recommended to minimize inhalation exposure.

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[6][8]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented for all personnel handling this substance.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield (in accordance with OSHA's 29 CFR 1910.133 or European Standard EN166) are required.[6] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. |

| Skin and Body Protection | A laboratory coat or chemical-resistant apron should be worn.[8] Long-sleeved clothing is recommended. |

| Respiratory Protection | If ventilation is inadequate or for spill response, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[6][8] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is 2-8°C.[1][4] Keep away from incompatible materials.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Incompatible Materials: While specific data for this compound is limited, benzyl alcohols, in general, are incompatible with:

-

Strong oxidizing agents

-

Acid anhydrides

-

Acid chlorides

-

Reducing agents

-

-

Hazardous Decomposition Products: Decomposition under fire conditions may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]

Emergency Procedures

First Aid Measures

The following diagram outlines the recommended first aid procedures for exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][8]

-

Specific Hazards: The material will burn if involved in a fire.[8] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures

The following workflow outlines the general procedure for responding to a spill of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Waste material is classified as hazardous and should be handled by a licensed professional waste disposal service.[9]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. Users should consult the most current SDS for this compound from their supplier and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C7H5F3O | CID 2777037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 118289-07-9 [amp.chemicalbook.com]

- 5. 118289-07-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. kscl.co.in [kscl.co.in]

- 7. synquestlabs.com [synquestlabs.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

The Reactivity Profile of 2,4,6-Trifluorobenzyl Alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzyl alcohol is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The strategic placement of fluorine atoms on the benzene ring significantly influences the molecule's chemical reactivity and physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of the benzylic proton and modulates the reactivity of the hydroxyl group. This guide provides an in-depth analysis of the reactivity profile of this compound, including its synthesis and key chemical transformations.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding aldehyde, 2,4,6-trifluorobenzaldehyde.

Reduction of 2,4,6-Trifluorobenzaldehyde

The reduction of 2,4,6-trifluorobenzaldehyde to this compound is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This method is highly efficient and selective for the carbonyl group, avoiding the reduction of the aromatic ring.

Experimental Protocol: Reduction of 2,4,6-Trifluorobenzaldehyde with Sodium Borohydride [1][2][3]

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trifluorobenzaldehyde (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

| 2,4,6-Trifluorobenzaldehyde | Sodium Borohydride | Methanol | 0 °C to RT | 1-3 hours | >95% |

Core Reactivity Profile

The reactivity of this compound is centered around the hydroxyl group and the benzylic position. The electron-withdrawing fluorine atoms influence the reactivity of these functional groups.

Oxidation to 2,4,6-Trifluorobenzaldehyde

The oxidation of this compound back to its corresponding aldehyde is a key transformation. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a commonly used reagent for this purpose.[4][5][6]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC) [4][5][6]

-

Reaction Setup: In a flask, suspend PCC (1.5 equivalents) in a chlorinated solvent like dichloromethane (DCM).

-

Addition of Alcohol: Add a solution of this compound (1 equivalent) in DCM to the PCC suspension.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure to yield 2,4,6-trifluorobenzaldehyde.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | 2-4 hours | 85-95% |

Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[7][8][9][10]

Experimental Protocol: Synthesis of 2,4,6-Trifluorobenzyl Methyl Ether

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Nucleophilic Substitution: After the evolution of hydrogen gas ceases, add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Carefully quench the reaction with water. Extract the product with diethyl ether.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude ether can be purified by distillation or column chromatography.

| Alcohol | Base | Alkyl Halide | Solvent | Temperature | Yield |

| This compound | Sodium Hydride | Methyl Iodide | THF | 0 °C to RT | 80-90% |

Esterification (Fischer Esterification)

Esters of this compound can be prepared through Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.[11][12][13][14]

Experimental Protocol: Synthesis of 2,4,6-Trifluorobenzyl Acetate

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and acetic acid (1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: Heat the mixture to reflux for several hours.

-

Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to give the crude ester, which can be purified by distillation.

| Alcohol | Carboxylic Acid | Catalyst | Temperature | Yield |

| This compound | Acetic Acid | Sulfuric Acid | Reflux | 70-80% |

Halogenation

The hydroxyl group of this compound can be replaced by a halogen, such as chlorine, using reagents like thionyl chloride (SOCl₂). This reaction typically proceeds via an Sₙ2 mechanism.[15][16][17]

Experimental Protocol: Synthesis of 2,4,6-Trifluorobenzyl Chloride [15][16][17]

-

Reaction Setup: In a flask, place this compound (1 equivalent) in a suitable solvent such as dichloromethane or toluene.

-

Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) at 0 °C. A small amount of a base like pyridine may be added to neutralize the HCl byproduct.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating.

-

Work-up: Carefully quench the reaction by pouring it into ice-water.

-

Purification: Separate the organic layer, wash with water and brine, dry, and concentrate to obtain the crude 2,4,6-trifluorobenzyl chloride. Purification can be achieved by distillation under reduced pressure.

| Reactant | Reagent | Solvent | Temperature | Yield |

| This compound | Thionyl Chloride | Dichloromethane | 0 °C to RT | 85-95% |

Application in Multi-Step Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry. The fluorinated benzyl moiety can be incorporated into drug candidates to enhance their metabolic stability and binding affinity.

Below is a representative synthetic pathway illustrating the use of this compound in a multi-step synthesis.

Reaction Mechanisms

The key reactions of this compound proceed through well-established mechanisms.

Williamson Ether Synthesis Mechanism

Fischer Esterification Mechanism

Conclusion

This compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in modern organic chemistry. Its synthesis from the corresponding aldehyde is straightforward and high-yielding. The hydroxyl group can be readily transformed into a variety of other functional groups, including aldehydes, ethers, esters, and halides, through well-established synthetic protocols. The electron-withdrawing fluorine atoms play a crucial role in modulating the reactivity of the benzylic position, influencing reaction rates and product stability. This comprehensive guide provides researchers and drug development professionals with a foundational understanding of the core reactivity of this compound, enabling its effective utilization in the design and synthesis of novel molecules with potential biological activity.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. scielo.br [scielo.br]

- 3. studylib.net [studylib.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. youtube.com [youtube.com]

- 13. athabascau.ca [athabascau.ca]

- 14. praxilabs.com [praxilabs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. US2817686A - Process for converting alcohols to chlorides - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

Stability of 2,4,6-Trifluorobenzyl Alcohol Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,4,6-trifluorobenzyl alcohol under acidic conditions. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide synthesizes general principles of benzyl alcohol stability, established methodologies for forced degradation studies, and plausible reaction mechanisms. The information presented herein is intended to serve as a foundational resource for designing and executing stability studies for this compound and related fluorinated aromatic compounds.

Introduction

This compound is a fluorinated aromatic alcohol used as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Understanding its stability profile, particularly under acidic conditions, is crucial for drug development, formulation design, and ensuring the quality and safety of pharmaceutical products. Acid-catalyzed degradation can lead to the formation of impurities that may impact the efficacy and safety of the final drug product. Therefore, rigorous stability testing is a critical component of the drug development process as mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[1][2]

Quantitative Stability Data

Table 1: Illustrative Stability of this compound under Acidic Stress

| Stress Condition | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | % Degradation (Hypothetical) | Major Degradation Product (Proposed) |

| 0.1 M HCl | 60 | 24 | 1.0 | 5-15 | 2,4,6-Trifluorobenzyl chloride |

| 0.1 M HCl | 80 | 12 | 1.0 | 10-25 | 2,4,6-Trifluorobenzyl chloride |

| 1 M HCl | 60 | 12 | 1.0 | 20-40 | 2,4,6-Trifluorobenzyl chloride |

| 0.1 M H₂SO₄ | 80 | 24 | 1.0 | 15-30 | Bis(2,4,6-trifluorobenzyl) ether |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual degradation rates and products must be determined experimentally.

Proposed Acid-Catalyzed Degradation Pathway

Under acidic conditions, benzyl alcohols can undergo several degradation pathways. The most probable mechanism for this compound involves the protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized benzylic carbocation. This carbocation can then react with nucleophiles present in the medium.

Caption: Proposed mechanism for the acid-catalyzed degradation of this compound.

Experimental Protocols for Forced Degradation Studies

The following is a detailed, representative protocol for conducting a forced degradation study of this compound under acidic conditions. This protocol is based on ICH guidelines and common industry practices.[1][2][3]

Materials and Reagents

-

This compound (Reference Standard)

-

Hydrochloric acid (HCl), analytical grade

-

Sulfuric acid (H₂SO₄), analytical grade

-

Sodium hydroxide (NaOH), analytical grade (for neutralization)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-